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Cat. No.: B15574548 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Lirafugratinib (RLY-4008) is a potent, orally available, irreversible covalent inhibitor of Fibroblast

Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase implicated in the development

of various cancers.[1][2] A key attribute of Lirafugratinib is its high selectivity for FGFR2, which

distinguishes it from pan-FGFR inhibitors that target multiple FGFR family members and can

lead to off-target toxicities. This guide provides a detailed comparison of Lirafugratinib's cross-

reactivity with other kinases, supported by available experimental data and methodologies.

High Selectivity for FGFR2 Over Other FGFR
Isoforms
Lirafugratinib was designed for high selectivity for FGFR2 over other members of the FGFR

family (FGFR1, FGFR3, and FGFR4).[3] This selectivity is crucial because inhibition of other

FGFR isoforms is associated with adverse effects. For instance, inhibition of FGFR1 can lead

to hyperphosphatemia, while FGFR4 inhibition is linked to diarrhea.[3][4] Clinical data has

shown that off-target toxicities like hyperphosphatemia and diarrhea were clinically insignificant

in patients treated with Lirafugratinib.

The mechanism behind this selectivity lies in the differential dynamics of the P-loop region

between FGFR1 and FGFR2. In FGFR1, the binding of Lirafugratinib slows the P-loop's

motion, leading to a conformation that is unfavorable for the covalent bond formation necessary
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for irreversible inhibition.[2] Conversely, in FGFR2, the inhibitor's binding does not significantly

alter the P-loop dynamics, allowing for the formation of a covalent bond.[2]

Quantitative Selectivity Data
The following table summarizes the selectivity of Lirafugratinib for FGFR2 compared to other

FGFR family members.

Kinase Target Selectivity vs. FGFR2 Reference

FGFR1 >250-fold [3]

FGFR3 >80-fold 4

FGFR4 >5,000-fold [3]

Cross-Reactivity Profile Across the Kinome
To assess its broader selectivity, Lirafugratinib was screened against a panel of 468 kinases

using the KINOMEscan® assay at a concentration of 500 nmol/L.[2][5] The results

demonstrated a high degree of selectivity for FGFR2 with minimal off-target inhibition.[2]

KINOMEscan® Highlights
The table below shows the kinases with the most significant inhibition in the KINOMEscan®

screen.

Kinase Target
Percent Inhibition
at 500 nmol/L

Note Reference

FGFR2 94.1% On-target [5]

MEK5 92.4% Off-target [5]

MKNK2 89.0% Off-target [5]

It is important to note that neither MEK5 nor MKNK2 possess a cysteine residue in the same

position as the FGFR P-loop, making it unlikely that Lirafugratinib would inhibit them

irreversibly.[5]
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Experimental Methodologies
The following sections detail the principles of the key experimental assays used to determine

the kinase selectivity of Lirafugratinib.

KINOMEscan® Profiling
This assay quantitatively measures the binding of a test compound to a large panel of kinases.

It is an active site-directed competition binding assay that is independent of ATP. The amount of

kinase captured on a solid support is measured, and a lower amount of captured kinase

indicates a stronger interaction with the test compound.

Caliper-Based Kinase Assays (e.g., for IC50
determination)
This microfluidics-based method is used to measure the enzymatic activity of kinases. The

assay monitors the separation of a fluorescently labeled substrate from its phosphorylated

product. The ratio of phosphorylated to unphosphorylated substrate is used to determine the

kinase activity and the inhibitory effect of a compound. The half-maximal inhibitory

concentration (IC50) is then calculated from dose-response curves.

Mass Spectrometry for Irreversible Inhibition Kinetics
For irreversible inhibitors like Lirafugratinib, mass spectrometry is employed to determine the

rate of covalent bond formation. This method directly measures the extent of inhibitor-target

adduction over time. The kinetic parameters, such as the inactivation rate constant (kinact) and

the inhibitor affinity constant (KI), are derived from these measurements to provide a precise

characterization of the inhibitor's potency.

Visualizing Key Pathways and Workflows
To further illustrate the context of Lirafugratinib's action and evaluation, the following diagrams

are provided.
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FGFR2 Signaling Pathway Inhibition by Lirafugratinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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